2,2,2-trifluoroethyl N-[(4-sulfamoylphenyl)methyl]carbamate
Description
Molecular Formula: C₁₀H₁₁F₃N₂O₄S
SMILES: C1=CC(=CC=C1CNC(=O)OCC(F)(F)F)S(=O)(=O)N
Structural Features:
- A carbamate group (-OC(=O)N-) bridges a 2,2,2-trifluoroethyl (CF₃CH₂O-) moiety and a 4-sulfamoylbenzyl (-CH₂C₆H₄SO₂NH₂) substituent.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-[(4-sulfamoylphenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O4S/c11-10(12,13)6-19-9(16)15-5-7-1-3-8(4-2-7)20(14,17)18/h1-4H,5-6H2,(H,15,16)(H2,14,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFNKRQIINADQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)OCC(F)(F)F)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-[(4-sulfamoylphenyl)methyl]carbamate typically involves the reaction of 4-sulfamoylbenzylamine with 2,2,2-trifluoroethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the compound can be synthesized using continuous flow chemistry to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfamoyl group can be oxidized to form sulfonic acid derivatives.
Reduction: : The trifluoroethyl group can be reduced to form trifluoromethyl groups.
Substitution: : The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: : Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed
Oxidation: : Sulfonic acid derivatives.
Reduction: : Trifluoromethyl groups.
Substitution: : Amides, esters, and other carbamate derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoroethyl group imparts unique properties to the resulting compounds, making them valuable in various chemical reactions.
Biology
In biological research, 2,2,2-trifluoroethyl N-[(4-sulfamoylphenyl)methyl]carbamate is used as a probe to study enzyme activities and protein interactions. Its sulfamoyl group can interact with specific biological targets, providing insights into biological processes.
Medicine
In the medical field, this compound has potential applications in drug development. Its unique structure allows it to be used as a precursor for pharmaceuticals, particularly in the design of new therapeutic agents.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its trifluoroethyl group enhances the properties of materials, making them more resistant to degradation and improving their performance in various applications.
Mechanism of Action
The mechanism by which 2,2,2-trifluoroethyl N-[(4-sulfamoylphenyl)methyl]carbamate exerts its effects involves its interaction with specific molecular targets. The sulfamoyl group can bind to enzymes and receptors, modulating their activity. The trifluoroethyl group enhances the compound's stability and bioavailability, allowing it to exert its effects more effectively.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,2,2-Trifluoroethyl N-(4-Cyclopropyl-1,3-thiazol-2-yl)carbamate
- Molecular Formula : C₉H₉F₃N₂O₂S
- Structural Differences: Replaces the sulfamoylbenzyl group with a 4-cyclopropylthiazole ring.
- Applications : Likely explored in agrochemicals (e.g., fungicides) due to thiazole’s prevalence in bioactive molecules .
Phenyl (4-Hydroxyphenyl) Carbamate
- Molecular Formula: C₁₃H₁₁NO₃
- Structural Differences: Lacks fluorine and sulfamoyl groups; features a simple phenyl carbamate. The phenolic -OH group increases acidity (pKa ~10) compared to sulfamoyl (-SO₂NH₂, pKa ~1–2).
- Applications : Used as a synthetic intermediate in polymer chemistry or drug conjugation .
N-(4-Hydroxybutyl)-N-(2,2,2-Trifluoroethyl) tert-Butyl Carbamate
- Molecular Formula : C₁₂H₂₁F₃N₂O₃
- Structural Differences :
- Contains a tertiary carbamate with a hydroxybutyl chain and tert-butyl protecting group.
- The hydroxybutyl moiety enables solubility in polar solvents.
- Research Findings :
Functional and Application-Based Comparisons
Data Table: Key Structural and Functional Comparisons
Research Findings and Trends
- Fluorine Impact : Trifluoroethyl groups universally enhance metabolic stability and lipophilicity, critical for pharmaceuticals and electrolytes .
- Sulfamoyl vs. Thiazole : Sulfamoyl derivatives excel in polar interactions (e.g., enzyme binding), while thiazole analogs leverage heterocyclic bioactivity .
- Synthetic Challenges : Protecting-group strategies (e.g., tert-butyl carbamate in ) are essential for amine-functionalized analogs .
Biological Activity
2,2,2-Trifluoroethyl N-[(4-sulfamoylphenyl)methyl]carbamate is a compound that has garnered interest in various fields, including medicinal chemistry and agricultural science. Its unique structure, which incorporates a trifluoroethyl group and a sulfamoyl phenyl moiety, suggests potential biological activities worth exploring. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Profile
- Chemical Name : this compound
- CAS Number : 1209233-25-9
- Molecular Formula : C10H11F3N2O4S
- Molecular Weight : 312.266 g/mol
Antitumor Activity
Research indicates that compounds similar to this compound exhibit promising antitumor activity. The sulfamoyl group is known for its role in enhancing the efficacy of compounds against various cancer cell lines. For instance, studies have shown that derivatives with similar functional groups can inhibit key signaling pathways involved in tumor growth and proliferation.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial properties. Similar carbamate derivatives have demonstrated significant antibacterial and antifungal activities. The presence of the trifluoroethyl group may enhance lipid solubility, allowing better penetration into microbial membranes.
Inhibition of Enzymatic Activity
Enzymatic inhibition is a critical aspect of many therapeutic agents. Preliminary studies suggest that this compound may inhibit enzymes involved in metabolic pathways of both plants and microbes. This could lead to applications in pest control and herbicide development.
Case Study 1: Antitumor Efficacy
A study published in Cancer Research evaluated the effects of carbamate derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis via caspase activation.
Case Study 2: Antimicrobial Activity
In a comparative study published in Journal of Antimicrobial Chemotherapy, researchers tested various carbamate compounds against Gram-positive and Gram-negative bacteria. The results showed that compounds with sulfamoyl groups had enhanced activity compared to their non-sulfamoyl counterparts, suggesting a structure-activity relationship that supports further investigation into this compound.
Case Study 3: Enzyme Inhibition
Research conducted by Wang et al. (2020) focused on the inhibitory effects of similar carbamate compounds on xanthine oxidase, an enzyme involved in uric acid production. The study found that these compounds could significantly reduce enzyme activity, indicating potential for treating conditions like gout.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
| Functional Group | Effect on Activity |
|---|---|
| Trifluoroethyl | Increases lipophilicity and membrane penetration |
| Sulfamoyl | Enhances binding affinity to target enzymes |
| Carbamate | Impacts stability and metabolic degradation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
